![molecular formula C14H16N6O2S B2824122 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209560-52-0](/img/structure/B2824122.png)
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of imidazole with other organic compounds. For instance, a novel series of imidazole derivatives has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The reaction involves N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which yields a chalcone. This chalcone then reacts with guanidine hydrochloride to produce the final product .Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activity. These compounds were screened against gram-positive and gram-negative bacteria, as well as for their antifungal and antimalarial properties. The synthesis involved reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride in the presence of triethyl amine and dichloromethane, highlighting their potential as bioactive sulfonamide and amide derivatives (Bhatt, Kant, & Singh, 2016).
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating their relevance in developing treatments for cardiac arrhythmias. The research demonstrates the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity (Morgan et al., 1990).
Antitubercular Activity
A series of novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogs were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these, several compounds exhibited moderate to very good anti-tubercular activity, with one particular derivative showing very good activity and a high selectivity index, suggesting its potential for further drug development (Naidu et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solution. These derivatives, including those with piperazine moieties, showed significant corrosion inhibition efficiency, indicating their potential applications in protecting metals against corrosion in acidic environments (Yadav et al., 2016).
Antiproliferative and Anti-HIV Activity
Derivatives of 2-piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and for their anti-HIV activity. These studies identified compounds with remarkable effects on specific cell lines, serving as leading candidates for further development in cancer therapy and HIV treatment (Al-Soud et al., 2010).
properties
IUPAC Name |
2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c21-23(22,13-9-15-10-16-13)20-7-5-19(6-8-20)14-17-11-3-1-2-4-12(11)18-14/h1-4,9-10H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIOVHJJZGFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)
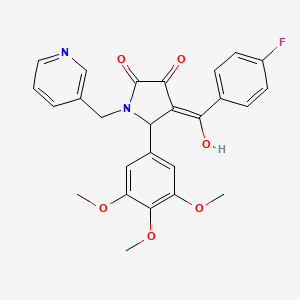

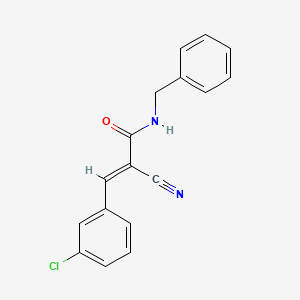
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)
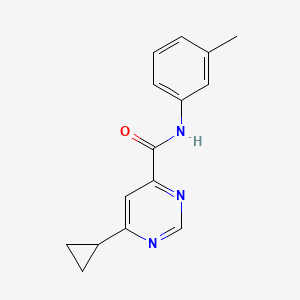
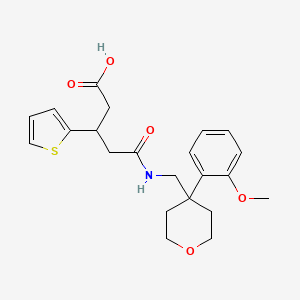
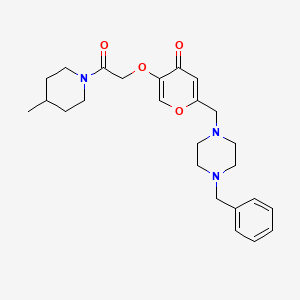
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)
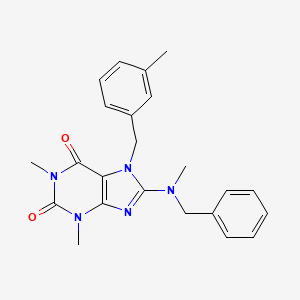
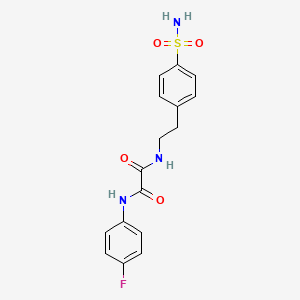
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)